Desirudin is classified as an antithrombotic agent, specifically within the category of anticoagulants. It acts as a direct thrombin inhibitor, similar to other agents such as lepirudin and bivalirudin. Unlike traditional anticoagulants like warfarin, which indirectly inhibit coagulation factors, desirudin directly inhibits thrombin activity .
Desirudin is synthesized through recombinant DNA technology, where the gene encoding the hirudin peptide is inserted into bacterial or yeast expression systems. The most common methods include:
The synthesis involves careful control of parameters such as temperature, pH, and reaction time to optimize yield and activity.
Desirudin's molecular formula is , and it has a molecular weight of approximately 7,000 Da. The structure consists of a polypeptide chain that includes multiple disulfide bonds critical for maintaining its three-dimensional conformation.
Desirudin primarily participates in biochemical reactions involving thrombin inhibition:
These interactions can be quantified using assays that measure activated partial thromboplastin time (aPTT) and prothrombin time (PT), which reflect the anticoagulant effects of desirudin .
Desirudin exerts its anticoagulant effect by directly binding to thrombin. This binding inhibits both free and fibrin-bound thrombin:
The pharmacodynamics involve a rapid onset of action with peak plasma concentrations reached within 1-3 hours post-administration .
Desirudin exhibits several notable physical and chemical properties:
These properties are critical for its formulation and clinical use.
Desirudin is primarily used in clinical settings for:
Ongoing research continues to explore additional therapeutic uses for desirudin in various clinical scenarios involving coagulation disorders .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2